![molecular formula C24H25N7O3 B2552979 3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863019-92-5](/img/structure/B2552979.png)
3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a complex molecule that appears to be related to various pharmacologically active heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions that often start with simpler heterocycles and proceed through functionalization and cyclization steps. For instance, paper describes the preparation of triazolopyrimidinones through nitrosative cyclization of diamino phenylpyrimidinones, followed by regioselective alkylation. This suggests that the synthesis of the compound may also involve similar cyclization and alkylation steps, potentially starting from an oxazolone precursor as indicated in paper , where 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone is used as a synthon for the synthesis of fused pyrimidines.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like the one described is often characterized using spectroscopic methods such as NMR, as seen in paper , where the structure of oxazolone derivatives is determined using 13C NMR spectroscopy. The presence of a triazolopyrimidinone core in the compound suggests a complex aromatic system that could be analyzed using similar spectroscopic techniques to determine the regiochemistry and confirm the molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves selective alkylation, as seen in paper , where regioselectivity is influenced by the size and shape of the alkylating agents and reaction temperature. The ethoxy and phenylpiperazine substituents in the compound suggest that it may have been synthesized through targeted modifications to enhance specific biological activities or to improve pharmacokinetic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its heterocyclic structure and substituents. For example, the presence of an ethoxy group, as seen in paper , is necessary for the inhibitory activity of related compounds against phosphodiesterase. The phenylpiperazine moiety could also affect the compound's solubility, stability, and ability to cross biological membranes, potentially impacting its pharmacological profile.
Relevant Case Studies
While no direct case studies of the compound are provided, the papers do offer insights into the biological activities of structurally related compounds. Paper evaluates the inhibitory activity of pyrazolopyrimidinones on cGMP-specific phosphodiesterase, which is relevant for antihypertensive activity. Paper discusses the anti-inflammatory properties of pyrazolopyrimidines and their lack of ulcerogenic activity, which could be a desirable feature for the compound if it shares similar pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Potential
Compounds structurally related to the specified chemical have been synthesized and evaluated for their potential antihypertensive effects. For instance, a series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing at position 2, morpholine, piperidine, or piperazine moieties has been prepared. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, were tested in vitro and in vivo for their antihypertensive activity, with several showing promising results (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antimicrobial and Antifungal Applications
Another area of application for compounds with similar structures is in the field of antimicrobial and antifungal treatments. Novel series of related compounds have been synthesized and shown to possess antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential as therapeutic agents in combating infections (Patel, Kumari, & Patel, 2012).
Anti-inflammatory and Analgesic Properties
Research has also been conducted on pyrazolo[1,5-a]pyrimidine derivatives for their nonsteroidal anti-inflammatory properties, with some compounds showing significant activity without the gastrointestinal side effects often associated with NSAIDs. This suggests potential applications for related compounds in the development of safer anti-inflammatory medications (Auzzi et al., 1983).
Tuberculostatic Activity
Structural analogs have also been synthesized and evaluated for their tuberculostatic activity, providing a potential avenue for the development of new antituberculous agents. This indicates the versatility of these compounds in addressing various infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-34-20-10-8-19(9-11-20)31-23-22(26-27-31)24(33)30(17-25-23)16-21(32)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBHGLOLASSNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552898.png)
![N-[(1-Benzyl-4-methylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2552901.png)
![6-Cyclopropyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552903.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2552904.png)
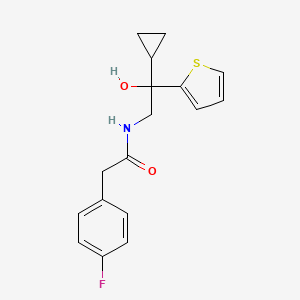
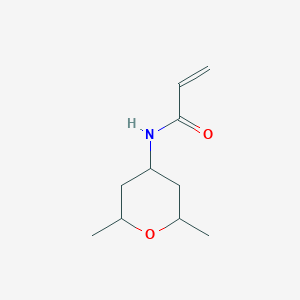
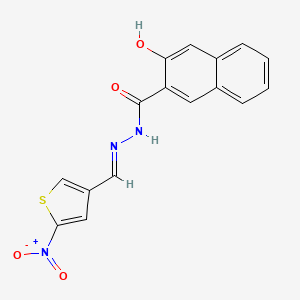
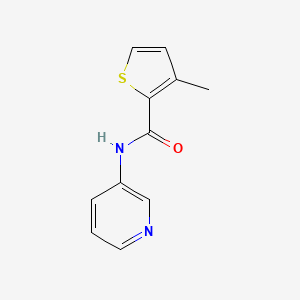

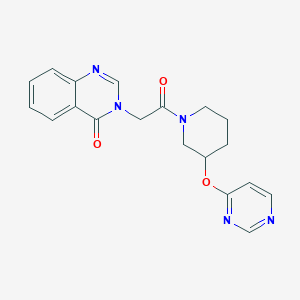
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide](/img/structure/B2552915.png)
![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)